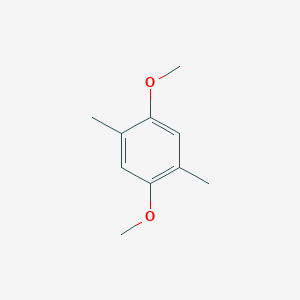

1,4-Dimethoxy-2,5-dimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethoxy-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-5-10(12-4)8(2)6-9(7)11-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAGBLIBQSOQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304959 | |

| Record name | 1,4-dimethoxy-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2674-32-0 | |

| Record name | NSC168507 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dimethoxy-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for 1,4 Dimethoxy 2,5 Dimethylbenzene and Its Derivatives

Regioselective Synthesis via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution stands as a cornerstone for the functionalization of aromatic rings, and the synthesis of 1,4-dimethoxy-2,5-dimethylbenzene is no exception. The regioselectivity of these reactions is paramount in achieving the desired substitution pattern.

Friedel-Crafts Alkylation Protocols for Aryl Methylation

Friedel-Crafts alkylation is a classic and widely utilized method for introducing alkyl groups onto an aromatic ring. umkc.edu In the context of synthesizing derivatives of 1,4-dimethoxybenzene (B90301), this reaction has been extensively studied, particularly for the introduction of bulkier alkyl groups like tert-butyl. rsc.orgmercer.eduscribd.comnih.govstudycorgi.com The reaction typically employs an alkyl halide or an alcohol in the presence of a Lewis acid or a strong protic acid catalyst. umkc.edumercer.edu For instance, the reaction of 1,4-dimethoxybenzene with tert-butyl alcohol in the presence of sulfuric acid is a common undergraduate laboratory experiment to demonstrate electrophilic aromatic substitution. scribd.comnih.govstudycorgi.commnstate.edu

While direct Friedel-Crafts methylation to produce this compound is less commonly detailed in introductory texts, the principles remain the same. The reaction would involve an electrophilic methyl source, such as a methyl halide, and a suitable Lewis acid catalyst. However, a significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the introduction of an alkyl group can further activate the aromatic ring. rsc.org

A related approach involves the synthesis of 2,5-bis(2,4-dimethylphenyl)hydroquinone, where a key step is the introduction of 2,4-dimethylphenyl groups via a Friedel-Crafts alkylation. smolecule.com

Table 1: Examples of Friedel-Crafts Alkylation on 1,4-Dimethoxybenzene

| Alkylating Agent | Catalyst | Product | Reference(s) |

| t-Butyl alcohol | Sulfuric acid | 1,4-Di-t-butyl-2,5-dimethoxybenzene | mercer.eduscribd.comnih.govmnstate.edu |

| 2-Methyl-2-butanol | Sulfuric acid | 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene | nih.govacs.org |

Nitration-Reduction Sequences for Directed Functionalization

A nitration-reduction sequence offers a powerful method for the regioselective introduction of functional groups. While direct nitration of this compound is a possibility, a more controlled approach often involves the nitration of a precursor followed by reduction.

For example, the nitration of 2-fluoro-1,4-dimethoxybenzene has been shown to selectively yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield. mdpi.com The nitro group, being a meta-director in a deactivated ring, can direct subsequent electrophilic additions. However, in an activated ring like 1,4-dimethoxybenzene, the directing effects of the methoxy (B1213986) groups are dominant. The nitro group can then be reduced to an amino group, which can be further modified or removed.

Influence of Activating Groups on Electrophilic Attack Regioselectivity

The two methoxy groups in 1,4-dimethoxybenzene are strong activating groups and are ortho, para-directors. umkc.edu This means that incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to the methoxy groups. In 1,4-dimethoxybenzene, the positions ortho to each methoxy group (positions 2, 3, 5, and 6) are all activated.

The introduction of the first methyl group at the 2-position further influences the regioselectivity of the second methylation. The existing methoxy and methyl groups will direct the second incoming methyl group to the 5-position due to a combination of electronic and steric effects, leading to the desired this compound. The presence of these activating groups significantly increases the reactivity of the aromatic ring towards electrophiles. rsc.org

Alternative Synthetic Routes and Emerging Techniques

Beyond traditional electrophilic aromatic substitution, other synthetic strategies have been developed for the preparation of this compound and its precursors.

Methylation of Hydroquinone (B1673460) Derivatives

An alternative and widely used route to this compound involves the methylation of a hydroquinone precursor. chemicalbook.com The synthesis can start from 2,5-dimethylhydroquinone (B1143364), which is then methylated to yield the final product. ontosight.aiprepchem.comguidechem.com 2,5-Dimethylhydroquinone itself can be synthesized through various methods, including the catalytic hydrogenation of p-xyloquinone (2,5-dimethyl-1,4-benzoquinone). Another approach involves the reaction of hydroquinone with formaldehyde (B43269) and dimethylamine, followed by hydrogenolysis. google.com

The methylation of the hydroxyl groups of 2,5-dimethylhydroquinone can be achieved using various methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. chemicalbook.comontosight.ai For instance, hydroquinone can be methylated using iodomethane (B122720) and potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) to produce 1,4-dimethoxybenzene with a high yield. chemicalbook.com

Table 2: Synthesis of 2,5-Dimethylhydroquinone

| Starting Material | Reagents | Product | Reference(s) |

| p-Xyloquinone | Pd/C, H₂ | 2,5-Dimethylhydroquinone | |

| 2,5-Dimethylphenol | Urea hydrogen peroxide, heterogeneous catalyst | 2,5-Dimethylhydroquinone | |

| Hydroquinone | Formaldehyde, Dimethylamine, then H₂/Catalyst | 2,5-Dimethylhydroquinone | google.com |

Organometallic Approaches (e.g., Directed Metalation)

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG), such as a methoxy group, to direct the deprotonation of the adjacent ortho position by a strong base like n-butyllithium. wikipedia.org The resulting aryllithium species can then react with an electrophile, such as a methylating agent, to introduce a substituent at the desired position. thieme-connect.comthieme-connect.com

In the case of 1,4-dimethoxybenzene, the methoxy groups can direct the lithiation to the 2-position. wikipedia.org Subsequent reaction with a methylating agent would yield 2-methyl-1,4-dimethoxybenzene. A second directed metalation and methylation at the 5-position would then produce this compound. The regioselectivity of DoM can be influenced by factors such as the solvent and the presence of other substituents. nih.govacs.org

Electrochemical Synthesis Methods

Electrochemical methods offer a unique approach to the synthesis and modification of aromatic compounds, including derivatives related to this compound. These techniques can provide sustainable and controlled reaction pathways.

The anodic oxidation of p-xylene (B151628) in methanol (B129727), catalyzed by composite solid superacid catalysts like SO₄²⁻/ZrO₂-SiO₂, has been shown to effectively produce methoxy-dimethylbenzene. nih.gov This process, conducted at room temperature and standard atmospheric pressure using porous graphite (B72142) plane electrodes, demonstrates high selectivity for the main products, exceeding 90%. nih.gov The proposed mechanism involves a free radical reaction. nih.gov

Furthermore, the anodic oxidation of 1,4-dimethoxybenzene derivatives has been extensively studied. researchgate.netnih.gov These reactions can yield different products depending on the experimental conditions. For instance, constant-current electrolysis in a basic medium (KOH-methanol) typically leads to the formation of the corresponding 1,4-quinone derivatives. nih.gov However, changing the medium to neutral (LiClO₄-methanol) can result in a different array of products, including novel coupling products from monosubstituted substrates. nih.gov Controlled-potential oxidation at glassy carbon anodes in a neutral medium has been found to produce more complex mixtures, including polymers and products from side-chain oxidation. nih.gov

Electrochemical oxidation of hydroquinones in the presence of various nucleophiles is another viable strategy for creating functionalized derivatives. researchgate.netnih.gov This method involves the in situ generation of a quinone via oxidation, which then reacts with a nucleophile, such as a thiol, through a Michael addition. researchgate.netnih.gov The resulting functionalized hydroquinone can then be re-oxidized electrochemically. nih.gov This approach has been successfully used for the electrosynthesis of hydroquinonethioethers and other substituted quinones. researchgate.netnih.gov

| Starting Material | Electrochemical Method | Key Conditions | Primary Product Type | Reference |

|---|---|---|---|---|

| p-Xylene | Catalytic Electrochemical Oxidation | Methanol solvent, SO₄²⁻/ZrO₂-SiO₂ catalyst, Graphite electrodes | Methoxy-dimethylbenzene | nih.gov |

| 1,4-Dimethoxybenzene Derivatives | Constant-Current Electrolysis | KOH-Methanol (basic) | 1,4-Quinone derivatives | nih.gov |

| 1,4-Dimethoxybenzene Derivatives | Constant-Current Electrolysis | LiClO₄-Methanol (neutral) | Coupling products | nih.gov |

| Hydroquinone | Anodic Oxidation with Nucleophile | Presence of thiouracil derivatives, DMF/buffer mixture | Hydroquinonethioether derivatives | researchgate.net |

Optimization of Reaction Conditions and Yield Enhancement in Preparative Chemistry

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs. Key parameters that are frequently adjusted include temperature, catalysts, solvent systems, and the nature of reagents.

In Friedel-Crafts alkylation reactions for preparing substituted dimethoxybenzenes, careful control of reaction parameters is essential. For the synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene, a related compound, the reaction is typically performed by treating 1,4-dimethoxybenzene with t-butyl alcohol in the presence of acetic acid and a strong acid catalyst like sulfuric acid. mercer.edugrabmyessay.com The temperature is maintained between 20-25°C to ensure the reaction proceeds to completion, and cooling in an ice-water bath is used to control the initial exothermic reaction. mercer.edu The use of an appropriate solvent for recrystallization, such as ethanol (B145695) or a toluene/methanol mixture, is key to purifying the final product. grabmyessay.comumkc.edu

For reactions involving bromination, the choice and handling of reagents are critical to direct the reaction towards the desired product and enhance yield. In the N-bromosuccinimide (NBS) bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320), it was observed that using dry NBS is necessary to prevent ring bromination. researchgate.net The purity of the starting material is also paramount; contamination with the corresponding methoxyphenol can lead to exclusive formation of the ring-brominated product. researchgate.net The synthesis of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene (B96613) from 1,4-dimethoxy-2,3-dimethylbenzene has been optimized by using at least two equivalents of NBS with a catalytic amount of benzoyl peroxide in boiling carbon tetrachloride, achieving yields between 71-99%. researchgate.net

The choice of catalyst can significantly influence reaction selectivity. In the electrochemical synthesis of methoxy-dimethylbenzene from p-xylene, a SO₄²⁻/ZrO₂-SiO₂ catalyst demonstrated excellent activity and resulted in product selectivity higher than 90%. nih.gov

| Reaction Type | Key Parameter | Optimized Condition | Effect on Yield/Selectivity | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Temperature | Maintain at 20-25°C after initial cooling | Ensures completion of reaction | mercer.edu |

| Friedel-Crafts Alkylation | Purification | Recrystallization from ethanol or toluene/methanol | Improves purity of final product | grabmyessay.comumkc.edu |

| NBS Bromination | Reagent Purity | Use of dry NBS | Prevents undesired ring bromination | researchgate.net |

| NBS Bromination | Stoichiometry | ≥2 equivalents of NBS | High yields (71-99%) of dibromide product | researchgate.net |

| Electrochemical Oxidation | Catalyst | SO₄²⁻/ZrO₂-SiO₂ | >90% selectivity for methoxy-dimethylbenzene | nih.gov |

Synthetic Utility of Key Intermediates for this compound Analogs

The synthesis of diverse analogs of this compound relies on the strategic use of key intermediates. These intermediates, often derived from the parent structure, serve as versatile building blocks for introducing new functional groups and constructing more complex molecules.

2,5-Dimethylhydroquinone and 2,5-Dimethyl-p-benzoquinone: 2,5-Dimethylhydroquinone is a fundamental precursor that can be synthesized by the catalytic hydrogenation of p-xyloquinone (2,5-dimethyl-1,4-benzoquinone). It is a valuable intermediate in its own right and can be oxidized back to 2,5-dimethyl-p-benzoquinone using agents like potassium permanganate (B83412) or hydrogen peroxide. cymitquimica.com This hydroquinone/quinone redox pair is central to creating various derivatives.

Halogenated Intermediates: Bromination of dimethoxy-dimethylbenzene structures provides highly useful intermediates for further functionalization.

Brominated Dimethoxybenzenes: The regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene can yield various products, including the synthetically useful 2,3-bis(bromomethyl)-1,4-dimethoxybenzene. researchgate.netresearchgate.net This dibromide is a precursor for new sulfur-containing quinone derivatives. researchgate.net Similarly, 2-bromo-1,4-dimethoxy-3,5-dimethylbenzene can be prepared and subsequently converted into a Grignard reagent. mdpi.com This Grignard intermediate reacts with sulfinates to produce sulfinylbenzene analogs. mdpi.com

Chloromethylated Intermediates: Chloromethylation provides another route to functionalized analogs. For example, 1,4-dimethoxy-2,6-dimethylbenzene can be treated with paraformaldehyde and concentrated hydrochloric acid to yield 1,4-dimethoxy-2,6-bis(chloromethyl)-3,5-dimethylbenzene. oup.com This dichloromethylated compound serves as a key intermediate in the synthesis of derivatives such as crown ethers. oup.com

These halogenated intermediates are reactive towards a variety of nucleophiles, allowing for the introduction of diverse side chains and the construction of complex molecular architectures.

| Key Intermediate | Precursor | Synthetic Transformation | Resulting Analog/Derivative | Reference |

|---|---|---|---|---|

| 2,5-Dimethylhydroquinone | 2,5-Dimethyl-p-benzoquinone | Catalytic Hydrogenation | Core hydroquinone structure | |

| 2,5-Dimethyl-p-benzoquinone | 2,5-Dimethylhydroquinone | Oxidation | Core quinone structure | |

| 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene | 1,4-Dimethoxy-2,3-dimethylbenzene | NBS Bromination | Sulfur-containing quinone derivatives | researchgate.netresearchgate.net |

| 2-Bromo-1,4-dimethoxy-3,5-dimethylbenzene | 2-Bromo-3,5-dimethylbenzene-1,4-diol | Formation of Grignard reagent, reaction with sulfinate | (S)-1,4-dimethoxy-2,5-dimethyl-3-(p-tolylsulfinyl)benzene | mdpi.com |

| 1,4-Dimethoxy-2,6-bis(chloromethyl)-3,5-dimethylbenzene | 1,4-Dimethoxy-2,6-dimethylbenzene | Chloromethylation with paraformaldehyde/HCl | Crown ether derivatives | oup.com |

Mechanistic Investigations of Chemical Transformations Involving 1,4 Dimethoxy 2,5 Dimethylbenzene

Intermediate in Organic Synthesis

As a highly activated aromatic compound, 1,4-Dimethoxy-2,5-dimethylbenzene serves as a versatile intermediate for the synthesis of more complex organic molecules. Its electron-rich nature facilitates a range of chemical transformations, allowing chemists to introduce additional functional groups and build intricate molecular architectures. For instance, it can be used as a starting material for the synthesis of various substituted aromatic compounds, which are key components in many pharmaceuticals and agrochemicals. ontosight.ai

Precursor for Novel Materials

In the field of materials science, this compound and its derivatives are being explored as precursors for the development of novel organic materials. Its rigid and planar structure, combined with its electronic properties, makes it an attractive building block for creating organic semiconductors, liquid crystals, and other functional materials. For example, it has been incorporated into the structure of redox shuttle molecules for lithium-ion batteries and as a component in the design of non-fused electron acceptors for organic solar cells. researchgate.netossila.com

Advanced Spectroscopic and Computational Characterization of 1,4 Dimethoxy 2,5 Dimethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,4-dimethoxy-2,5-dimethylbenzene, offering precise information about the chemical environment of its constituent atoms.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and aliphatic protons, reflecting the molecule's symmetry. Due to the symmetrical nature of the this compound molecule, there are only two sets of chemically equivalent protons. docbrown.info

The protons of the two methyl groups (CH₃) are equivalent and typically appear as a single sharp peak. Similarly, the two aromatic protons on the benzene (B151609) ring are also chemically equivalent and give rise to a single signal. The protons of the methoxy (B1213986) groups (OCH₃) are also equivalent.

A representative ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows the following key signals: a singlet for the methyl protons, a singlet for the aromatic protons, and a singlet for the methoxy protons. The integration of these signals corresponds to the number of protons in each unique environment.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (CH₃) Protons | ~2.1-2.3 | Singlet | 6H |

| Methoxy (OCH₃) Protons | ~3.7-3.8 | Singlet | 6H |

| Aromatic (Ar-H) Protons | ~6.6-6.7 | Singlet | 2H |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides further confirmation of the molecular structure of this compound by revealing the number of unique carbon environments. Due to the molecule's symmetry, the spectrum displays a limited number of signals, each corresponding to a set of chemically equivalent carbon atoms.

The key signals in the ¹³C NMR spectrum are assigned as follows: one signal for the two equivalent methyl carbons, one signal for the two equivalent methoxy carbons, one signal for the two equivalent aromatic carbons bearing a proton, and one signal for the two equivalent aromatic carbons substituted with a methyl group, and one signal for the two equivalent aromatic carbons substituted with a methoxy group.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Methyl (CH₃) Carbons | ~16 |

| Methoxy (OCH₃) Carbons | ~56 |

| Aromatic C-H Carbons | ~113 |

| Aromatic C-CH₃ Carbons | ~128 |

| Aromatic C-OCH₃ Carbons | ~151 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes of the this compound molecule.

The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The spectrum is typically dominated by strong absorptions corresponding to C-H stretching vibrations in the aromatic and aliphatic regions. The presence of the ether linkages is confirmed by the C-O stretching bands.

Key absorption bands observed in the FT-IR spectrum include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: The methyl groups give rise to absorptions in the 2975-2850 cm⁻¹ range. docbrown.info

Aromatic C=C stretching: Benzene ring vibrations appear as peaks around 1600 and 1500 cm⁻¹. docbrown.info

C-O stretching (ether): Strong absorptions characteristic of the aryl-alkyl ether linkages are found in the 1250-1000 cm⁻¹ region.

C-H bending vibrations: Out-of-plane bending vibrations for the substituted benzene ring can also be identified in the fingerprint region.

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2975-2850 | Strong |

| Aromatic C=C Stretch | 1600, 1500 | Medium-Strong |

| C-O Stretch (Ether) | 1250-1000 | Strong |

Characteristic Raman shifts for this compound include:

Ring breathing mode: A strong, sharp peak characteristic of the benzene ring.

C-H stretching vibrations: Both aromatic and aliphatic C-H stretches are observable.

C-C stretching and bending modes: Vibrations associated with the methyl-substituted benzene ring.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its fragmentation pathways under ionization. The molecular formula of this compound is C₁₀H₁₄O₂. nih.gov Its average mass is 166.220 amu, and its monoisotopic mass is 166.099380 amu. chemspider.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. For this compound, this peak appears at approximately m/z 166.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways involve the loss of methyl groups, methoxy groups, or other neutral fragments. Key fragment ions observed in the mass spectrum might include:

[M - CH₃]⁺: Loss of a methyl radical (m/z ~151).

[M - OCH₃]⁺: Loss of a methoxy radical (m/z ~135).

[M - CH₂O]⁺: Loss of formaldehyde (B43269) (m/z ~136).

Further fragmentation can lead to smaller ions, providing a characteristic fingerprint for the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. In this method, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. Following separation, the molecule is ionized, typically by electron ionization (EI), causing it to fragment in a predictable and reproducible manner.

The resulting mass spectrum serves as a molecular fingerprint. For this compound (molar mass: 166.22 g/mol ), the mass spectrum is characterized by a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 166. nih.gov The fragmentation pattern is dominated by the loss of a methyl group (-CH₃) to form a stable ion at m/z 151, which is often the base peak. Another significant fragment corresponds to the loss of a methoxy group (-OCH₃), resulting in a peak at m/z 135. This fragmentation is characteristic of methoxy-substituted benzene derivatives. docbrown.infomazums.ac.ir GC-MS is not only used for identification but also for quantifying the compound in complex matrices, such as in the analysis of products from chemical reactions or natural extracts. escholarship.orgnih.gov The separation of various dimethylbenzene isomers can be achieved by using specialized GC columns. nih.gov

Table 1: Characteristic GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |

|---|---|---|

| 166 | [C₁₀H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 151 | [C₉H₁₁O₂]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

Note: The fragmentation data is based on typical fragmentation patterns for this class of compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and large molecules, but it can also be applied to smaller molecules like this compound. Unlike GC-MS, ESI-MS is typically coupled with liquid chromatography and analyzes molecules from a solution. The process involves creating a fine spray of charged droplets, from which ions are desolvated and enter the mass analyzer.

For a neutral molecule like this compound, ionization in ESI typically occurs through the formation of adducts with protons ([M+H]⁺) or other cations present in the solution, such as sodium ([M+Na]⁺). dovepress.com This results in quasimolecular ions at m/z 167 and 189, respectively. ESI is particularly valuable because it minimizes fragmentation, allowing for clear determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be subsequently employed, where the selected precursor ion (e.g., [M+H]⁺) is fragmented by collision-induced dissociation (CID) to provide structural information. nih.govuclm.es Studies on similar methoxy-substituted benzenes have shown that the fragmentation pathways can be investigated in detail using these techniques. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for the purification and purity assessment of this compound. The technique is highly effective for separating it from its structural isomers and other impurities. Reverse-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

In a typical RP-HPLC setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comsielc.com The separation mechanism relies on the differential partitioning of the analytes between the stationary and mobile phases. Isomers of dimethoxy-dimethylbenzene, having slight differences in their polarity and hydrophobicity, will exhibit different retention times, allowing for their separation and quantification. The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For applications requiring subsequent mass spectrometry analysis, volatile buffers like formic acid are added to the mobile phase to ensure compatibility. sielc.comsielc.com

Table 2: Typical HPLC Conditions for the Analysis of Methoxy-Substituted Benzenes

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) | sielc.comsielc.com |

| Detection | UV-Vis or Mass Spectrometry (MS) | dovepress.com |

| Application | Purity assessment, Isomer separation, Preparative separation | sielc.comsielc.com |

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the molecular properties of this compound, complementing experimental data.

Geometric Optimization and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional structure (conformation) of a molecule by finding the geometry with the minimum energy. For this compound, a key aspect of its conformation is the orientation of the two methoxy (-OCH₃) groups relative to the plane of the benzene ring. Computational studies on structurally similar molecules have shown that due to steric hindrance and electronic effects, the methoxy groups may adopt non-equivalent orientations. researchgate.net One group might be coplanar with the aromatic ring to maximize conjugation, while the other is forced into a nearly perpendicular orientation. researchgate.net These calculations, often performed at levels of theory like B3LYP with a 6-31G(d) or higher basis set, provide precise bond lengths, bond angles, and dihedral angles for the molecule's ground state in the gas phase. nih.govplos.org

Electronic Structure Analysis: HOMO-LUMO Energies and Band Gaps

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are highly effective for determining the energies of these orbitals. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies is the HOMO-LUMO gap (E_gap), a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties. nih.govunl.edu For molecules containing the this compound core, DFT studies have shown how the HOMO and LUMO levels are distributed across the molecule and how they are influenced by substituents. mdpi.comresearchgate.net

Table 3: Representative DFT-Calculated Electronic Properties for a Molecule with a 1,4-distyryl-2,5-dimethoxybenzene Core

| Parameter | Calculated Value (eV) |

|---|---|

| E_HOMO | -5.87 |

| E_LUMO | -2.85 |

| HOMO-LUMO Gap (E_gap) | 3.02 |

Source: Data derived from DFT calculations on a related derivative at the B3LYP/6-311G(d,p) level of theory. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of DFT is the prediction of spectroscopic data that can be directly compared with experimental measurements. By calculating the second derivative of the energy with respect to atomic displacements, vibrational frequencies can be computed, which allows for the simulation of the infrared (IR) spectrum. plos.org These calculated frequencies are often systematically higher than experimental values and are corrected using a scaling factor to improve agreement. plos.org

Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which allows for the simulation of UV-Visible absorption spectra. plos.org DFT is also utilized to understand mass spectrometry results by calculating the relative energies and stabilities of the various fragment ions that could be formed, thereby supporting proposed fragmentation mechanisms. nih.govresearchgate.net This synergy between computational prediction and experimental validation provides a robust framework for the comprehensive characterization of this compound.

Theoretical Insights into Reactivity and Reaction Mechanisms

Theoretical and computational chemistry provide powerful tools for elucidating the intricate details of reactivity and reaction mechanisms that are not always accessible through experimental means alone. For this compound, computational studies, particularly those employing Density Functional Theory (DFT), offer significant insights into its electronic structure, the course of its chemical transformations, and its potential applications, such as in materials science. These theoretical approaches allow for the prediction of reaction pathways, the analysis of transition states, and the quantification of energy changes throughout a reaction.

Reactivity in Electrophilic Aromatic Substitution

The reactivity of the this compound ring in electrophilic aromatic substitution is governed by the electronic effects of its four substituents. The two methoxy groups (-OCH₃) are potent activating groups that donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. mnstate.edu They are ortho- and para-directing. The two methyl groups (-CH₃) are also activating, albeit more weakly, through an inductive effect, and are similarly ortho- and para-directing.

In the case of this compound, the directing effects of these substituents converge. The positions ortho to the powerful methoxy groups are already occupied by the methyl groups. The positions ortho to the methyl groups are occupied by the methoxy groups. Therefore, the combined activating and directing influence of all four groups channels incoming electrophiles to the only available positions on the ring: carbons 3 and 6.

A classic example is the Friedel-Crafts alkylation. mnstate.eduresearchgate.net The reaction requires a strong electrophile, such as the tert-butyl cation, which can be generated from tert-butyl alcohol in the presence of a strong acid like sulfuric acid. mnstate.edu Computational analysis can model the formation of this electrophile and its subsequent attack on the electron-rich benzene ring. Theoretical studies on related substituted dimethoxybenzenes indicate that after disubstitution occurs at the available sites, the ring becomes highly sterically hindered, which can prevent further reactions. rsc.org

Oxidation Mechanisms and Cation Radical Formation

Computational studies have been instrumental in understanding the oxidation mechanism of dimethoxybenzene derivatives, which is crucial for their application as redox shuttle additives in lithium-ion batteries. pku.edu.cn While detailed studies on this compound itself are specific, the mechanism can be inferred from comprehensive theoretical analyses of the parent compound, 1,4-dimethoxybenzene (B90301) (p-DMOB). pku.edu.cn These studies indicate that the oxidation process is not a simple electron transfer but a multi-step sequence.

Using DFT calculations at the B3LYP/6-311+G(d,p) and MP2/6-311+G(d,p) levels of theory, the reaction mechanism for p-DMOB has been determined. pku.edu.cn The findings are highly relevant for understanding the reactivity of its dimethylated analog.

Initial Oxidation: The process begins with a one-electron transfer from the dimethoxybenzene ring to form a radical cation. The presence of cation radicals as intermediates in reactions of 2,5-dimethyl-1,4-dimethoxybenzene, such as aromatic halogenation, has been noted. scispace.com

Proton Loss: The radical cation is a transient species that subsequently loses a proton (H⁺) from a C-H bond on the benzene ring, resulting in a neutral radical. pku.edu.cn

Polymerization: This resulting radical species is unstable and can copolymerize, forming an insulating polymer layer. pku.edu.cn

The energy variations calculated for these steps in the oxidation of 1,4-dimethoxybenzene provide a quantitative picture of the reaction pathway. pku.edu.cn

Calculated Energy Variations for the Oxidation Mechanism of 1,4-Dimethoxybenzene pku.edu.cn

| Reaction Step | Computational Method | Energy Variation (kJ·mol⁻¹) |

|---|---|---|

| Initial Oxidation (Formation of Radical Cation) | B3LYP | 701.24 |

| MP2 | 728.27 | |

| Proton Loss (Formation of Neutral Radical) | B3LYP | 1349.78 |

| MP2 | 1810.99 | |

| Copolymerization | B3LYP | -553.37 |

| MP2 | -1331.20 |

Furthermore, theoretical calculations have been used to predict the oxidative potentials of these molecules. For 1,4-dimethoxybenzene, the calculated oxidative potentials were 4.12 V (B3LYP) and 4.05 V (MP2) versus Li/Li⁺, which aligns well with its function as an overcharge protection additive that is oxidized before other battery components. pku.edu.cn Similar computational approaches are essential for designing and screening new derivatives, like this compound, for specific electrochemical properties.

Applications of 1,4 Dimethoxy 2,5 Dimethylbenzene in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of the 1,4-dimethoxy-2,5-dimethylbenzene core allows for its elaboration into more complex molecular architectures, making it a valuable starting material in multi-step synthetic sequences.

The hydroquinone (B1673460) form of this compound, 2,5-dimethylhydroquinone (B1143364), serves as a key starting material in the synthesis of certain natural products and their analogues. A notable example is its use in the synthesis of tocopherols, a class of compounds with Vitamin E activity. In one synthetic approach, 2,5-dimethylhydroquinone is reacted with phytyl bromide in the presence of a Lewis acid like zinc chloride to construct the chromane (B1220400) ring system characteristic of tocopherols. google.com This condensation reaction is a crucial step in the laboratory preparation of synthetic, racemic tocopherol derivatives. google.com

Furthermore, the broader class of substituted dimethoxybenzenes has been instrumental in the synthesis of other complex natural products. For instance, derivatives of dimethyl-1,4-dimethoxybenzene have been utilized in the enantioselective synthesis of the vitamin E core and other natural products like (+)-clusifoliol and (-)-siccanin. researchgate.net The synthesis of 2H-chromenes, which are structural motifs present in various natural compounds, can also be achieved starting from bromo-dimethylhydroquinone derivatives. nih.gov These examples underscore the utility of the dimethylhydroquinone and its dimethyl ether as foundational units for constructing the core structures of biologically active natural products.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of fundamental importance in medicinal chemistry and materials science. aua.gr this compound and its derivatives are valuable precursors for synthesizing various heterocyclic systems. For example, the related compound 1,4-dimethoxybenzene (B90301) can undergo nitration to produce 1,4-dimethoxy-2,5-dinitrobenzene. researchgate.net This dinitro derivative can then undergo nucleophilic aromatic substitution with amines like piperidine (B6355638) to form nitro-substituted aminobenzene derivatives, which are precursors to more complex heterocyclic structures. researchgate.net

Moreover, functionalized derivatives of this compound are key intermediates for building larger cyclic and heterocyclic architectures. For example, double lithium-bromine exchange on 1,4-dibromo-2,5-dimethylbenzene (B47692) can be used to generate a dialdehyde (B1249045). acs.org Such dialdehydes are crucial building blocks for macrocyclization reactions, including the synthesis of trianglimines through [3+3] cyclocondensation reactions with diamines. acs.org

Integration into Functional Materials

The inherent electronic properties and rigid structure of the this compound unit make it an attractive component for the design and synthesis of advanced functional materials with applications in electronics, energy storage, and porous materials.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis. nih.gov The geometry and electronic nature of the building blocks are crucial in determining the properties of the resulting COF. 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde, a derivative of this compound, has been employed as a linker molecule in the synthesis of photoactive COFs.

In one study, this dialdehyde was reacted with N,N,N′,N′-tetrakis(4-aminophenyl)-1,4-phenylenediamine nodes to construct a COF with a Kagome lattice. The methoxy (B1213986) groups on the linker influence the electronic properties and the stacking of the 2D layers of the COF, which in turn affects its performance in applications such as photocatalysis.

Table 1: Building Blocks for Covalent Organic Frameworks

| Linker Molecule | Node Molecule | Resulting COF Topology |

|---|---|---|

| 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde | N,N,N′,N′-tetrakis(4-aminophenyl)-1,4-phenylenediamine | Kagome lattice |

Redox shuttle molecules are electrolyte additives used in lithium-ion batteries to provide overcharge protection, thereby enhancing battery safety and lifespan. prepchem.comambeed.com Derivatives of 1,4-dimethoxybenzene are among the most successful classes of redox shuttle molecules. chemspider.com While 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392) is a well-studied benchmark, other derivatives based on the same core structure have been developed to improve properties like solubility and redox potential. nih.govchemspider.com

For instance, 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene (BTMSDB) has been investigated as a redox shuttle additive that provides excellent overcharge protection for LiFePO₄ cathodes. prepchem.comambeed.com The 1,4-dimethoxy-2,5-dialkylbenzene core is responsible for the reversible redox chemistry that allows the shuttle to transport charge between the electrodes when the cell voltage exceeds a certain limit, thus preventing damage from overcharging. nih.govprepchem.com Another promising derivative, 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB), has been shown to withstand hundreds of overcharge cycles in large-format pouch cells without significant capacity degradation. google.com The performance of these molecules highlights the importance of the substituted 1,4-dimethoxybenzene scaffold in this application.

Table 2: Performance of 1,4-Dimethoxybenzene-based Redox Shuttles

| Redox Shuttle Molecule | Key Features | Performance Highlight |

|---|---|---|

| 1,4-Di-tert-butyl-2,5-dimethoxybenzene (DDB) | Benchmark shuttle, outstanding electrochemical stability. chemspider.com | Provides high-rate overcharge protection for over 200 cycles. chemspider.com |

| 1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene (BTMSDB) | Delivers superb overcharge protection. prepchem.comambeed.com | Mechanistic studies reveal insights into long-term efficiency. prepchem.com |

Conjugated polymers, characterized by alternating single and double bonds along their backbone, possess interesting electronic and optical properties that make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and electrochromic devices. The electron-rich nature of this compound makes it an excellent building block for such polymers.

Poly(p-phenylene vinylene) (PPV) derivatives incorporating the 2,5-dimethoxy-1,4-phenylene unit have been synthesized. For example, poly(2,5-dimethoxy-p-phenylene vinylene) can be prepared through a phase-transfer catalyzed polymerization of 1,4-bis(chloromethyl)-2,5-dimethoxybenzene. The methoxy substituents enhance the polymer's solubility and tune its electronic properties.

In the field of organic solar cells, this compound has been used as an electron-donor moiety within a more complex A-D₁-D-D₂-A type asymmetric acceptor molecule. Computational studies on such molecules help in understanding the structure-property relationships to design more efficient materials for non-fullerene organic solar cells. Furthermore, conjugated polymers based on repeating units of propylenedioxythiophene (ProDOT) and 2,5-dimethoxy-1,4-phenylene have been synthesized for use in electrochromic devices, which can change color upon the application of a voltage. The inclusion of the dimethoxyphenylene unit helps in tuning the polymer's oxidation potential and the color of its neutral and oxidized states.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene |

| 1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene |

| 1,4-Di-tert-butyl-2,5-dimethoxybenzene |

| 1,4-Dibromo-2,5-dimethylbenzene |

| 1,4-Dimethoxy-2,5-dinitrobenzene |

| 1,4-Dimethoxybenzene |

| 2,5-Di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene |

| 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde |

| 2,5-Dimethyl-1,4-benzoquinone |

| 2,5-Dimethylhydroquinone |

| 2H-chromene |

| (+)-Clusifoliol |

| N,N,N′,N′-tetrakis(4-aminophenyl)-1,4-phenylenediamine |

| Phytyl bromide |

| Piperidine |

| Plasmodione |

| Poly(2,5-dimethoxy-p-phenylene vinylene) |

| Propylenedioxythiophene |

| (-)-Siccanin |

| Tocopherol |

| Tocotrienol |

| Trianglimine |

Design and Synthesis of Derivatives with Tailored Properties

The structural scaffold of this compound serves as a versatile platform for the design and synthesis of a variety of derivatives with properties tailored for specific applications. By strategically introducing different functional groups onto the benzene (B151609) ring, researchers can fine-tune the electronic, steric, and electrochemical characteristics of the molecule. The synthesis of these derivatives often leverages the activated nature of the aromatic ring, which is rendered electron-rich by the two methoxy groups, facilitating electrophilic substitution reactions. rsc.org

A prominent example of property-tailored design is the synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene . This derivative is synthesized to enhance electrochemical stability and reversibility. ossila.com The introduction of bulky tert-butyl groups provides steric hindrance, which protects the core structure and contributes to its robustness in demanding electrochemical environments. rsc.org This specific derivative has been successfully developed as a benchmark redox shuttle molecule for providing overcharge protection in lithium-ion batteries. ossila.com

The synthesis of halogenated derivatives represents another key strategy. For instance, 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene has been synthesized from 2,5-dimethyl-1,4-benzoquinone. nih.gov Such chlorinated intermediates are valuable precursors for the synthesis of other complex molecules, including ammonium (B1175870) quinone derivatives. nih.gov Similarly, bromo-substituted analogues are utilized in cross-coupling reactions, where the bromine atoms act as reactive handles for constructing larger, more complex molecular architectures. The electronic-donating nature of the methoxy groups in these halogenated compounds activates the benzene ring, influencing the reactivity and outcome of subsequent synthetic steps.

Furthermore, the core this compound unit has been incorporated into more complex molecular designs for applications in organic electronics. Researchers have designed asymmetric acceptor molecules for organic solar cells that feature the this compound moiety as a donor unit within a larger conjugated system. researchgate.net In one such design, it is linked with other donor moieties like Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and 2,3,5-trimethylthiophene, and terminated with electron-accepting groups to create a molecule with specific energy levels and a desirable band gap for photovoltaic applications. researchgate.net

Table 1: Examples of Synthesized Derivatives and Their Targeted Properties

| Derivative Name | Key Substituents | Synthetic Precursor/Method | Tailored Property/Application |

| 1,4-Di-tert-butyl-2,5-dimethoxybenzene | tert-Butyl | Friedel-Crafts alkylation of 1,4-dimethoxybenzene | Enhanced electrochemical stability for redox shuttles in Li-ion batteries. ossila.com |

| 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene | Chloro | From 2,5-dimethyl-1,4-benzoquinone | Intermediate for synthesis of ammonium quinone derivatives. nih.gov |

| DBT-4F Molecule | Dithienopyrrole, Trimethylthiophene | Multi-step synthesis | Asymmetric acceptor for organic solar cells with a tuned band gap. researchgate.net |

Emerging Research Directions and Potential Future Applications

The unique properties of this compound and its derivatives continue to drive research into new and innovative applications. The most significant emerging area is in the field of energy storage, specifically as a critical component in advanced battery technologies.

Redox Shuttles for Lithium-Ion Batteries: A major focus of current research is the optimization of derivatives like 1,4-di-tert-butyl-2,5-dimethoxybenzene as redox shuttle additives for overcharge protection in lithium-ion batteries. ossila.com This derivative provides a stable and reversible redox reaction, which is crucial for protecting high-performance cathodes like Lithium Iron Phosphate (LiFePO₄). ossila.com However, challenges remain, such as its relatively low solubility in standard carbonate electrolytes and a redox potential that is not ideal for higher voltage battery systems. ossila.com Future research is therefore directed at designing new derivatives with:

Increased solubility in battery electrolytes.

Higher redox potentials suitable for next-generation 4V batteries.

Enhanced long-term stability and cycling performance.

Organic Electronics and Photovoltaics: The electron-donating nature of the this compound core makes it an attractive building block for organic electronic materials. Research is exploring its incorporation into novel architectures for organic solar cells (OSCs) and other optoelectronic devices. researchgate.net As seen in the design of the asymmetric acceptor molecule DBT-4F, this unit can be a key part of complex molecules engineered to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net Future work will likely focus on creating a broader range of donor-acceptor systems based on this scaffold to improve power conversion efficiencies and operational stability of organic photovoltaic devices.

Intermediates in Fine Chemical Synthesis: Beyond specialized applications, this compound continues to be a valuable intermediate in the synthesis of complex organic molecules. Its derivatives are precursors to pharmaceuticals and agrochemicals. ontosight.ailookchem.com The predictable reactivity of its benzene ring allows it to be a reliable starting point for constructing molecules with specific biological or material properties.

Table 2: Summary of Research Directions and Future Potential

| Research Area | Current Focus | Potential Future Applications | Key Challenges to Overcome |

| Energy Storage | Development of 1,4-di-tert-butyl-2,5-dimethoxybenzene as a redox shuttle. ossila.com | Safer, longer-lasting high-voltage lithium-ion and sodium-ion batteries. | Improving solubility and increasing redox potential of derivatives. ossila.com |

| Organic Electronics | Use as a donor unit in asymmetric acceptor molecules for OSCs. researchgate.net | High-efficiency, stable organic solar cells; components for organic light-emitting diodes (OLEDs). | Fine-tuning energy levels and ensuring long-term device stability. |

| Fine Chemicals | Use as a synthetic intermediate. lookchem.com | Novel pharmaceuticals, agrochemicals, and functional materials. | Developing cost-effective and scalable synthetic routes to complex targets. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.